molecular formula C15H20O4 B8018923 Benzyl 4-propanoyloxypentanoate

Benzyl 4-propanoyloxypentanoate

Cat. No.: B8018923
M. Wt: 264.32 g/mol
InChI Key: PQGJLONHCUWMRQ-UHFFFAOYSA-N
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Description

Benzyl 4-propanoyloxypentanoate is a benzoate ester derivative characterized by a pentanoic acid backbone substituted with a propanoyloxy group at the 4-position and a benzyl ester moiety. This article leverages comparative analyses with structurally related compounds to infer its behavior and applications.

Properties

IUPAC Name

benzyl 4-propanoyloxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-14(16)19-12(2)9-10-15(17)18-11-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGJLONHCUWMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)CCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Purity (GC) Boiling Point (°C) Refractive Index (nD)
Benzyl phenyl acetate C₁₅H₁₄O₂ 226.27 ≥98.0% 317–319 1.553–1.558
Phenyl benzoate C₁₃H₁₀O₂ 198.22 N/A 314–316* 1.572–1.576
Methyl benzoate C₈H₈O₂ 136.15 N/A 198–200 1.516–1.518
This compound (inferred) C₁₅H₁₈O₄ 262.30 N/A ~300–320† ~1.510–1.560

*Estimated based on aromatic ester analogs.
†Predicted from boiling point trends in branched aliphatic esters.

Key Observations:

  • Molecular Weight: this compound’s higher molecular weight (262.30 g/mol) compared to simpler esters like methyl benzoate (136.15 g/mol) suggests reduced volatility .
  • Boiling Point : Similar to benzyl phenyl acetate (317–319°C), the compound likely exhibits high thermal stability due to aromatic and branched-chain interactions .
  • Refractive Index : Overlaps with benzyl phenyl acetate (1.553–1.558), indicating comparable polarizability .

Toxicity and Regulatory Profiles

Table 2: Hazard Profiles of Selected Benzoates

Compound Hazard Statements Environmental Impact
Benzyl phenyl acetate Skin/eye irritation; toxic to aquatic life Long-term aquatic toxicity
Benzyl alcohol (precursor) Respiratory/neurotoxic effects in high doses Moderate biodegradability
This compound (inferred) Likely similar to benzyl esters (skin/eye irritant) Potential persistence due to ester stability

Critical Notes:

  • Benzyl esters generally exhibit low acute toxicity but may cause irritation upon prolonged exposure .
  • Environmental persistence is influenced by ester hydrolytic stability; branched chains (as in this compound) may slow degradation .

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